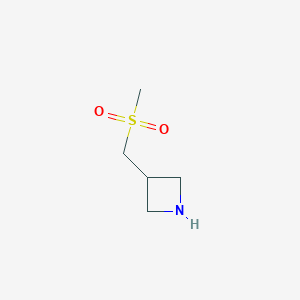

3-((Methylsulfonyl)methyl)azetidine

Description

Properties

IUPAC Name |

3-(methylsulfonylmethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-6-3-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWBJQGYZAWWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylsulfonyl)methyl)azetidine typically involves the reaction of azetidine with methylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or methanol at elevated temperatures (around 60°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-((Methylsulfonyl)methyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.

Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

Oxidation: Sulfone derivatives

Reduction: Amines

Substitution: Substituted azetidines

Scientific Research Applications

3-((Methylsulfonyl)methyl)azetidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 3-((Methylsulfonyl)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-((Methylsulfonyl)methyl)azetidine with structurally related azetidine derivatives:

Key Observations :

- Substituent Effects : The methylsulfonyl group imparts polarity and hydrogen-bonding capacity, critical for target binding. Bulkier substituents (e.g., tert-butylsulfonyl) reduce metabolic stability but may improve selectivity .

- Hydrochloride Salts : Salt forms enhance solubility and crystallinity, facilitating purification and formulation .

Stability and Reactivity

- Thermal Stability : Methylsulfonyl-substituted azetidines are more thermally stable than 3-haloazetidines due to reduced ring strain and stronger C–S bonds .

- Nucleophilic Reactivity : The methylsulfonyl group directs nucleophilic attacks to the azetidine nitrogen, enabling selective derivatization .

Biological Activity

3-((Methylsulfonyl)methyl)azetidine is a four-membered heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring with a methylsulfonyl substituent, which enhances its chemical reactivity and biological activity. The presence of the methylsulfonyl group allows for unique interactions with biological targets, potentially influencing enzyme activity and receptor binding.

| Property | Details |

|---|---|

| Chemical Formula | CHNOS |

| Molecular Weight | 145.21 g/mol |

| Functional Groups | Azetidine ring, methylsulfonyl group |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The azetidine ring can participate in biochemical reactions that influence the activity of enzymes and receptors. Specific pathways affected by this compound include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signaling pathways.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antibiotics.

Cancer Research

In cancer studies, compounds similar to this compound have shown potential as therapeutic agents. For instance, certain azetidine analogues have been tested for their effects on cancer cell lines:

- STAT3 Inhibition : Inhibitors targeting the STAT3 pathway have demonstrated effectiveness in reducing tumor cell proliferation. Analogues of azetidine have shown sub-micromolar potency in vitro but limited cellular activity due to poor membrane permeability .

Case Studies

- Azetidine Amides as Potent Small-Molecule Inhibitors

- Discovery of BLU-945

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Potency Against Cancer Cells : While some azetidine derivatives show promise as anticancer agents, challenges such as low bioavailability and poor permeability remain significant hurdles .

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in antibiotic development .

Q & A

Q. What are the common synthetic routes for introducing methylsulfonyl groups into azetidine derivatives?

The synthesis of 3-((methylsulfonyl)methyl)azetidine typically involves sulfonylation reactions. A validated method includes reacting methylsulfonylmethyl chloride with azetidine derivatives in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. For example, analogous sulfonylations of azetidine rings have been achieved using sulfonyl chlorides under anhydrous conditions, followed by purification via column chromatography . Key steps include:

- Step 1: Activation of the azetidine nitrogen via deprotonation.

- Step 2: Reaction with methylsulfonylmethyl chloride at 0–25°C.

- Step 3: Characterization using NMR and mass spectrometry to confirm substitution.

Q. How is the structure and purity of this compound characterized?

Methodological characterization involves:

- 1H/13C NMR: To confirm the azetidine ring integrity and methylsulfonyl group attachment. For example, the methylsulfonyl proton signals appear as singlets near δ 3.0–3.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 178.06 for C₆H₁₁NO₂S) .

- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What role does the methylsulfonyl group play in the compound’s physicochemical properties?

The methylsulfonyl group enhances:

- Electron-withdrawing effects: Stabilizes the azetidine ring via inductive effects, improving thermal stability.

- Hydrogen-bonding capacity: Increases solubility in polar solvents (e.g., DMSO, water) .

- Bioactivity: Analogous sulfonyl-containing azetidines show improved binding to enzymes (e.g., tyrosine phosphatases) due to sulfone-oxygen interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Optimization strategies include:

- Solvent selection: Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.

- Temperature control: Gradual addition of sulfonyl chloride at 0°C reduces exothermic side products.

- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Yield tracking: Monitor intermediates via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from structural analogs or assay variability. Solutions include:

- Structure-Activity Relationship (SAR) studies: Systematically modify substituents (e.g., replacing methylsulfonyl with sulfonamide) and compare IC₅₀ values in enzyme inhibition assays .

- Standardized assays: Use consistent protocols (e.g., fluorescence-based phosphatase assays at pH 7.4) to minimize variability .

- Molecular docking: Validate binding modes using software like AutoDock Vina to identify critical interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

- Density Functional Theory (DFT): Calculate electron distribution to predict reactive sites (e.g., sulfonyl group electrophilicity) .

- Pharmacophore modeling: Identify essential features (e.g., sulfonyl moiety, azetidine ring) for target binding using MOE .

Q. What are the challenges in regioselective functionalization of the azetidine ring?

Regioselectivity is influenced by:

- Steric effects: Bulky substituents (e.g., methylsulfonyl) favor substitution at less hindered positions.

- Electronic effects: Electron-withdrawing groups direct reactions to nitrogen or adjacent carbons.

- Catalytic control: Palladium catalysts enable selective C-H activation in azetidine derivatives .

Q. How stable is this compound under varying pH and solvent conditions?

Stability studies recommend:

- pH 5–7: Optimal for aqueous solutions (degradation <5% over 24 hours at 25°C).

- Organic solvents: Stable in DMSO for >1 month at -20°C.

- Light sensitivity: Store in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.